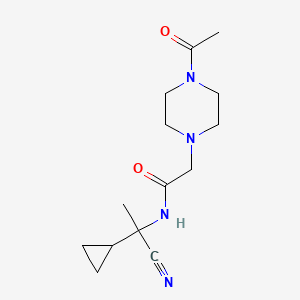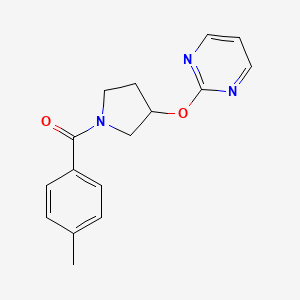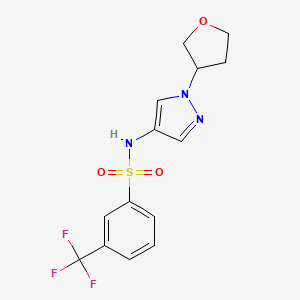![molecular formula C18H13ClFN3O2S B2895211 3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 536725-52-7](/img/structure/B2895211.png)
3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O2S and its molecular weight is 389.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study by Limban et al. (2011) on acylthioureas, which share structural similarities with the compound , demonstrated significant antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings highlight the potential of such derivatives for novel anti-microbial agents with antibiofilm properties, indicating a promising avenue for further development in combating resistant bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, closely related to the compound of interest. Their research indicates these compounds exhibit more potent antitubercular and antibacterial activities than reference drugs like Pyrazinamide and Streptomycin, particularly against difluoro-4-chlorophenyl and 6-chloropyridine-3-yl derivatives. This suggests the compound's framework could be beneficial in developing treatments against tuberculosis and bacterial infections (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Antitumor Activity
Research on N-phenyl-5-carboxamidyl isoxazoles, which are structurally related to the compound , shows potential anticancer activity with solid tumor selectivity. Shaw et al. (2012) discovered that one of the derivatives exhibited significant inhibitory effects on colon cancer cell lines, implicating the compound's framework in potential chemotherapeutic applications for treating colon cancer. The mechanism involves inhibiting JAK3/STAT3 signaling pathways, providing a novel target for chemotherapeutic drugs (Shaw, Chen, Bourgault, Jiang, Kumar, Mishra, Valeriote, Media, Bobbitt, Pietraszkiewicz, Edelstein, & Andreana, 2012).
Mechanism of Action
Pharmacokinetics
Its solubility in organic solvents suggests it may have good absorption and distribution profiles. Its metabolism and excretion patterns are currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility in organic solvents suggests that it may be more effective in lipid-rich environments.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c1-10-15(16(23-25-10)11-6-2-3-7-12(11)19)17(24)22-18(26)21-14-9-5-4-8-13(14)20/h2-9H,1H3,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTGIGIZDRVJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2895130.png)
![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)
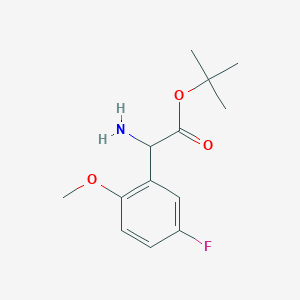
![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)
methanone](/img/structure/B2895135.png)
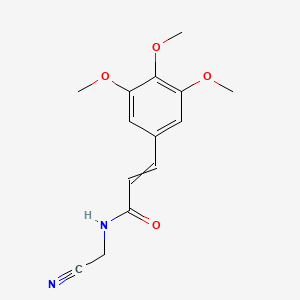
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)
